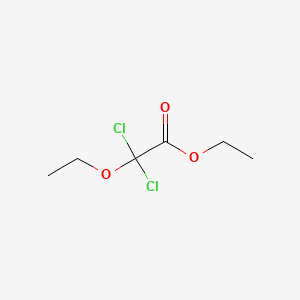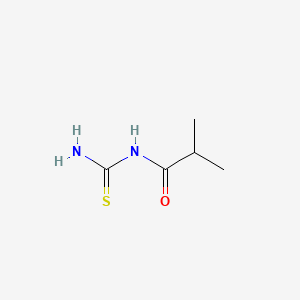
2,4-Dibromobenzenethiol
Overview
Description
2,4-Dibromobenzenethiol is a chemical compound with the molecular formula C6H4Br2S . It contains a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and multiple bonds . The average mass of the molecule is 267.969 Da .Scientific Research Applications
Synthesis and Organic Transformations
- Precursor in Organic Synthesis : 2,4-Dibromobenzenethiol is a valuable precursor in various organic transformations. It is instrumental in reactions involving the formation of benzynes. Derivatives such as 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, which are intermediates in syntheses involving this compound, are crucial for developing synthetically valuable compounds (Diemer, Leroux, & Colobert, 2011).
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Studies on 2,4-dihalogenofluorobenzenes, closely related to this compound, have shown significant antimicrobial and antifungal activities. These compounds, including 2,4-dichlorofluorobenzene and its derivatives, exhibit efficacy against various bacteria and fungi, highlighting the potential of this compound in similar applications (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).
Reaction Mechanisms and Intermediates
- Reaction Intermediates : The reaction of nitrosobenzenes with thiols, including this compound, in alcoholic media, forms various intermediates and products, such as azoxybenzenes and anilines. These reactions are important for understanding the chemical behavior of this compound and its applications in synthetic chemistry (Montanari, Paradisi, & Scorrano, 1999).
Environmental and Herbicide Studies
- Herbicide Research : In the context of environmental studies, 2,4-dichlorophenoxyacetic acid (2,4-D), similar in structure to this compound, is researched extensively for its toxicological impact. This research helps in understanding the environmental and health implications of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis of Specific Derivatives
- Derivative Synthesis : The synthesis of 2,4-dihalogenofluorobenzenes, closely related to this compound, is significant for the production of specific derivatives. These derivatives have applications in various fields, including pharmaceuticals, indicating the potential utility of this compound in similar synthetic processes (Guo-xi, 2004).
Safety and Hazards
Future Directions
While specific future directions for 2,4-Dibromobenzenethiol are not mentioned in the literature, the field of chemical synthesis and analysis continues to evolve. New methods for the synthesis of complex molecules, improved techniques for structural analysis, and novel applications in various industries are areas of ongoing research .
properties
IUPAC Name |
2,4-dibromobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAYUKHUMFQDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577377 | |
| Record name | 2,4-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70009-86-8 | |
| Record name | 2,4-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)



![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)
